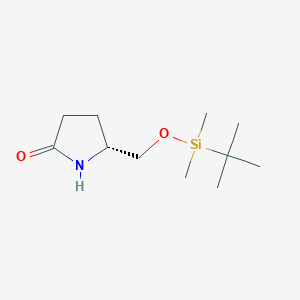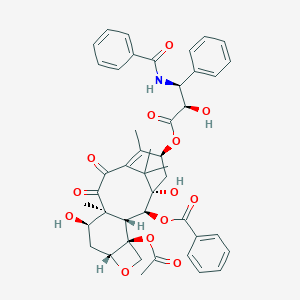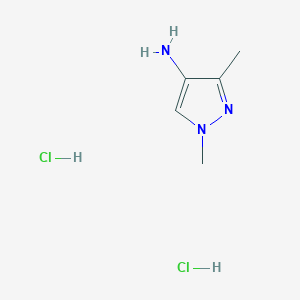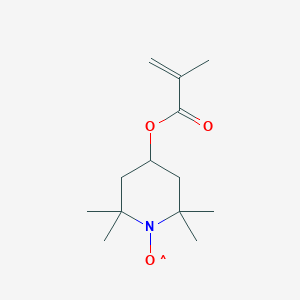
Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate
Vue d'ensemble
Description
Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is an organic compound with the CAS Number: 170123-25-8 and a linear formula of C12H19NO5 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate involves the reaction of potassium tert-butoxide with the compound in anhydrous toluene at -10 to 0℃ for 1.5 hours under an inert atmosphere .Molecular Structure Analysis
The IUPAC name of the compound is 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate . The InChI code is 1S/C12H19NO5/c1-5-17-10(15)9-8(14)6-7-13(9)11(16)18-12(2,3)4/h9H,5-7H2,1-4H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 257.29 . It is stored at 2-8°C under an inert atmosphere . The compound is a liquid or solid or semi-solid in physical form .Applications De Recherche Scientifique
Synthesis and Catalysis
Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is used in various synthetic and catalytic processes. For instance, it acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity (Zhu, Lan, & Kwon, 2003). Additionally, it is involved in the synthesis of 5-substituted oxazole-4-carboxylic acid esters, applicable to various carboxylic acids including N-Boc-protected amino acids (Tormyshev et al., 2006).
Enantioselective Reactions
Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is significant in enantioselective reactions. For example, it is used in palladium-catalyzed α-arylation of N-Boc pyrrolidine, involving complex procedures such as deprotonation, transmetalation, and Negishi coupling, demonstrating its versatility in stereoselective syntheses (Barker et al., 2011).
Development of Novel Compounds
The compound plays a role in developing novel chemical entities. Its derivatives are used in generating ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds, illustrating its utility in accessing a range of pyrrole derivatives (Dawadi & Lugtenburg, 2011). It also facilitates the chemoselective N-acylation of non-nucleophilic nitrogen heterocycles, broadening the scope of functional group tolerance in chemical reactions (Kumar et al., 2021).
Asymmetric Synthesis
Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is pivotal in asymmetric syntheses. For instance, it is involved in the enantioselective synthesis of (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine, showcasing its role in producing chiral compounds with high enantiomeric purity (Deng & Mani, 2005).
Supramolecular Chemistry
This compound contributes to supramolecular chemistry, as seen in the diverse arrangement of substituted oxopyrrolidine analogues influenced by weak intermolecular interactions (Samipillai et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 3-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-5-17-10(15)9-8(14)6-7-13(9)11(16)18-12(2,3)4/h9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFVPTGDKAJZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate | |
CAS RN |
170123-25-8 | |
| Record name | 1-tert-butyl 2-ethyl 3-oxopyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)
![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)
![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)

